5-Phenyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c19-17(23)14-11-15(13-7-3-1-4-8-13)24-18(14)20-16(22)12-21-9-5-2-6-10-21/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H2,19,23)(H,20,22) |
InChI Key |
UJRLZGIGEHBNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Biological Activity
5-Phenyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H24N2O3S. It features a thiophene ring substituted with a phenyl group and a piperidinylacetylamino moiety, which contributes to its biological properties.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. Here are some key mechanisms:
- Inhibition of Enzymatic Activity : Many thiophene derivatives act as inhibitors of specific enzymes involved in cancer progression, such as topoisomerases.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to the cytotoxic effects observed in various cancer cell lines.
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | PC3 (Prostate Cancer) | 26.43 ± 2.1 | Induces apoptosis via ROS generation |
| Antiproliferative Effects | DU145 (Prostate Cancer) | 41.85 ± 7.8 | Cell cycle arrest |
| Enzyme Inhibition | Topoisomerase I | 12.8 | Competitive inhibition |
| Anti-inflammatory Effects | Murine Macrophages | Not specified | Downregulation of inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of thiophene derivatives, it was found that this compound exhibited significant cytotoxicity against prostate cancer cell lines (PC3 and DU145). The compound demonstrated an IC50 value of 26.43 μM against PC3 cells, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that treatment with the compound resulted in increased levels of ROS and activation of caspases, leading to programmed cell death. This suggests that the compound operates through oxidative stress mechanisms.
Comparison with Similar Compounds
IKK-2i IV (5-(p-Fluorophenyl)-2-ureidothiophene-3-carboxamide)
- Structural Differences: Replaces the piperidin-1-ylacetyl-amino group with a ureido moiety and substitutes the phenyl ring with a p-fluorophenyl group.
- IKK-2i IV is a known inhibitor of IκB kinase-2 (IKK-2), a key regulator of NF-κB signaling in inflammatory pathways .
- Key Data: Property IKK-2i IV Target Compound Molecular Formula C₁₂H₁₀FN₃O₂S C₁₈H₂₀N₄O₂S (inferred) Substituents p-Fluorophenyl, ureido Phenyl, piperidin-1-ylacetyl-amino Reported Activity IKK-2 inhibition (IC₅₀ ~ 50 nM) Not explicitly stated
2-(Carbamoylamino)-5-phenyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide
- Structural Differences : Features a direct piperidin-3-yl substitution instead of the piperidin-1-ylacetyl linker.
- Functional Implications : The absence of the acetyl spacer reduces conformational flexibility, which may restrict binding to certain targets. The stereochemistry (3S-configuration) could influence chiral recognition in enzyme interactions .
- Key Data: Property Piperidin-3-yl Analog Target Compound Molecular Formula C₁₇H₂₀N₄O₂S C₁₈H₂₀N₄O₂S (inferred) Substituents Piperidin-3-yl Piperidin-1-ylacetyl-amino Molecular Weight 360.4 g/mol ~376.5 g/mol (estimated)
5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
- Structural Differences: Incorporates a 4-(pyrrolidin-1-ylsulfonyl)benzamido group instead of the piperidin-1-ylacetyl-amino chain.
- The benzamido extension increases steric bulk, which may hinder membrane permeability .
- Key Data: Property Pyrrolidin-sulfonyl Analog Target Compound Molecular Formula C₂₂H₂₁N₃O₄S₂ C₁₈H₂₀N₄O₂S (inferred) Substituents Pyrrolidin-sulfonyl-benzamido Piperidin-1-ylacetyl-amino Molecular Weight 455.6 g/mol ~376.5 g/mol (estimated)
Preparation Methods
Gewald Reaction for 2-Aminothiophene Formation
A modified Gewald protocol involves cyclocondensation of ketones, cyanoacetates, and elemental sulfur. For example:
-
Reactants : Cyanoacetone (10 mmol), phenylacetone (10 mmol), sulfur (10 mmol).
This method ensures regioselectivity at the 2- and 5-positions of the thiophene ring, critical for subsequent modifications.
Introduction of the Piperidine-Acetyl Side Chain
The piperidine-acetyl group is introduced via nucleophilic acyl substitution or amide coupling.
Piperidine-Acetyl Chloride Coupling
Activation of the carboxylic acid to an acyl chloride facilitates coupling with the 2-amino group:
-
Step 1 : React piperidine-1-acetic acid (1.2 equiv) with thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 hours.
-
Step 2 : Add 2-amino-5-phenylthiophene-3-carboxamide (1 equiv) and triethylamine (3 equiv) in DCM. Stir at room temperature for 12 hours.
-
Yield : 72–85% after purification via silica chromatography.
Direct Amidation Using Carbodiimides
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Reactants : Piperidine-1-acetic acid (1.1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
-
Conditions : DCM or DMF solvent, room temperature, 24 hours.
Carboxamide Functionalization
The carboxamide group at the 3-position is installed via hydrolysis or direct coupling.
Ester Hydrolysis
Methyl or ethyl esters of thiophene-3-carboxylates are hydrolyzed to carboxylic acids:
Carboxylic Acid to Carboxamide Conversion
The carboxylic acid is converted to the carboxamide using ammonium chloride or amines:
-
Method A : React thiophene-3-carboxylic acid (1 equiv) with ammonium chloride (2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv) in DMF.
-
Method B : Use gaseous NH₃ in methanol under high pressure (50 psi) at 60°C for 6 hours.
Optimization and Comparative Analysis
Key parameters influencing yield and purity include solvent choice, coupling agents, and reaction time.
Solvent Effects on Amidation
| Solvent | Coupling Agent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | EDC/HOBt | 24 | 68 | 92 |
| DMF | EDC/HOBt | 18 | 77 | 96 |
| THF | DCC/DMAP | 36 | 61 | 88 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Example : Cyclization of hydrazine intermediates with 5-nitrothiophene at 150°C for 20 minutes achieves 89% yield versus 65% under conventional heating.
Challenges and Troubleshooting
-
Regioselectivity : Use of electron-withdrawing groups (e.g., nitro) at the 5-position directs coupling to the 2-amino group.
-
Purification : Silica chromatography with ethyl acetate/hexane (3:7) effectively separates byproducts.
-
Scale-Up : Batch processing in DMF at 50°C improves reproducibility for industrial applications .
Q & A
Q. What are the optimized synthetic routes for 5-Phenyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1: Thiophene Core Formation
Condensation reactions using phosphorus pentasulfide or Gewald-like methods to assemble the thiophene backbone . - Step 2: Amidation
Introduction of the piperidin-1-ylacetyl group via coupling reagents (e.g., HATU/DCC) under inert atmospheres. Solvents like dichloromethane or DMF are preferred for solubility . - Step 3: Purification
Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product. Yield optimization requires precise temperature control (e.g., 60–80°C) and reaction times (12–24 hrs) .
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation. Aromatic protons in the thiophene ring typically resonate at δ 6.8–7.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H] ~428.5 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and dihedral angles of the piperidine-thiophene interface .
Advanced Research Questions
Q. How can researchers investigate the compound’s bioactivity and mechanism of action?
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Compare activity to structurally related thiophene derivatives .
- Molecular Docking : Target enzymes like bacterial dihydrofolate reductase (DHFR) or inflammatory COX-2. Software such as AutoDock Vina predicts binding affinities; prioritize poses with hydrogen bonds to the carboxamide and piperidine groups .
- In Vivo Anti-inflammatory Models : Employ carrageenan-induced paw edema in rodents. Dose ranges of 10–50 mg/kg (oral/IP) with indomethacin as a control .
Q. How should contradictory structure-activity relationship (SAR) data be resolved?
- Orthogonal Assays : Re-test activity under varying conditions (pH, temperature) to rule out assay-specific artifacts .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities from incomplete amidation can skew SAR .
- Computational Reassessment : Compare docking results with experimental IC values. Adjust force fields (e.g., AMBER vs. CHARMM) if steric clashes or solvation effects are mismatched .
Q. What computational strategies predict metabolic stability?
- ADMET Modeling : Tools like SwissADME predict CYP450 metabolism sites. The piperidine moiety is prone to oxidation; introduce electron-withdrawing groups (e.g., fluorine) to enhance stability .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites often result from piperidine N-dealkylation or thiophene ring hydroxylation .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Reaction Parameter Audit : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10 mol% Pd), and temperature profiles across studies .
- Byproduct Analysis : Use TLC/MS to identify side products (e.g., unreacted starting materials or hydrolysis derivatives) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
Q. Table 2. Spectral Benchmarks for Characterization
| Technique | Key Signals |
|---|---|
| H NMR (CDCl) | δ 1.4–1.6 (piperidine CH), δ 7.2–7.5 (phenyl protons) |
| IR (KBr) | 1650 cm (C=O stretch), 3300 cm (N-H amide) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
